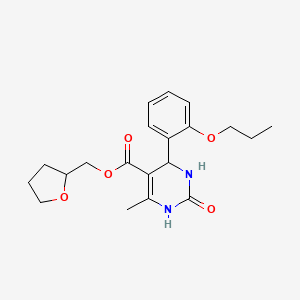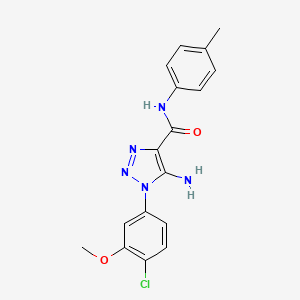![molecular formula C18H29NO2 B5204490 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine, also known as SR-9009, is a research chemical that has gained significant attention in recent years due to its potential applications in the field of medicine and sports performance. This chemical compound belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
科学研究应用
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has a wide range of potential scientific research applications. It has been shown to have a significant impact on the circadian rhythm of the body, which makes it a potential treatment for sleep disorders. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes, due to its ability to regulate glucose and lipid metabolism. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine involves its ability to activate the Rev-Erb protein, which is a key regulator of the circadian rhythm. This activation leads to the regulation of various metabolic processes, including glucose and lipid metabolism. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Biochemical and Physiological Effects:
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, which makes it a potential treatment for metabolic disorders. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
实验室实验的优点和局限性
One of the advantages of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its ability to regulate the circadian rhythm of the body. This makes it a potential treatment for sleep disorders and other conditions related to the circadian rhythm. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders and neurodegenerative diseases.
One of the limitations of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its limited availability. This makes it difficult for researchers to obtain and use in their experiments. Additionally, there is still much to learn about the long-term effects of using this compound, which makes it important for further research to be conducted.
未来方向
There are several potential future directions for the research on 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine. One potential direction is the development of new treatments for sleep disorders and other conditions related to the circadian rhythm. Additionally, there is potential for the development of new treatments for metabolic disorders and neurodegenerative diseases. Further research is needed to better understand the long-term effects of using this compound and to identify any potential side effects.
合成方法
The synthesis of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine is a complex process that involves multiple steps. The first step involves the reaction of 4-isopropyl-3-methylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with morpholine in the presence of cesium carbonate to produce 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine.
属性
IUPAC Name |
4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)18-7-6-17(14-16(18)3)21-11-5-4-8-19-9-12-20-13-10-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIDORNAHTLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7003814 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)


![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)